Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone
Description
Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a trifluoromethyl group at position 3. The structure includes a piperidin-4-yl linker connecting the triazolopyridazine moiety to a pyrrolidin-1-yl methanone group.
Properties
Molecular Formula |
C16H19F3N6O |
|---|---|
Molecular Weight |
368.36 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H19F3N6O/c17-16(18,19)15-21-20-12-3-4-13(22-25(12)15)23-9-5-11(6-10-23)14(26)24-7-1-2-8-24/h3-4,11H,1-2,5-10H2 |
InChI Key |
HRCZLXAHKFJNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Trifluoromethyl-Triazolopyridazine Core
The trifluoromethylated triazolo[4,3-b]pyridazine moiety is constructed via cyclocondensation reactions. A key approach involves reacting 3-hydrazinopyridazine derivatives with trifluoromethyl-containing electrophiles. For example, 3-hydrazino-6-chloropyridazine undergoes cyclization with trifluoroacetic anhydride (TFAA) in toluene at 100°C to yield 3-trifluoromethyl-[1, triazolo[4,3-b]pyridazine . Alternatively, trifluoromethylation via copper-mediated cross-coupling using CF3Br or Umemoto’s reagent has been reported .
Table 1: Representative Conditions for Triazole Ring Formation
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 3-Hydrazino-6-chloropyridazine | TFAA | Toluene, 100°C, 12h | 72 |
| 3-Hydrazino-6-bromopyridazine | CF3Cu, Pd(PPh3)4 | DMF, 120°C, 24h | 65 |
Introduction of the piperidin-4-yl group at the 6-position of triazolopyridazine typically employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Chloro- or bromo-substituted triazolopyridazines react with Boc-protected piperidin-4-amine under Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 90°C) to install the piperidine moiety . Subsequent Boc deprotection with HCl in dioxane affords the free amine intermediate.
Key Reaction Pathway:
6-Bromo-3-trifluoromethyl- triazolo[4,3-b]pyridazine + Boc-piperidin-4-amine
→ Pd-catalyzed amination → Boc-protected intermediate → HCl → Piperidin-4-yl-triazolopyridazine
Methanone Formation at Piperidine’s 4-Position
The pyrrolidin-1-yl methanone group is introduced via carbonylative coupling. Piperidin-4-amine reacts with triphosgene in dichloromethane to generate an isocyanate intermediate, which subsequently reacts with pyrrolidine in the presence of triethylamine . Alternatively, a two-step protocol involves:
-
Carbamate Formation : Piperidin-4-amine treated with 4-nitrophenyl chloroformate yields a mixed carbonate.
-
Nucleophilic Displacement : Pyrrolidine displaces the 4-nitrophenoxide group, forming the methanone .
Optimized Conditions:
-
Step 1 : Piperidin-4-amine (1 eq), 4-nitrophenyl chloroformate (1.2 eq), DIPEA (2 eq), THF, 0°C → RT, 2h.
-
Step 2 : Pyrrolidine (1.5 eq), DIPEA (3 eq), THF, 50°C, 12h.
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
-
Triazolopyridazine Core Synthesis :
-
Piperidine Coupling :
-
Deprotection :
-
HCl in dioxane → piperidin-4-yl-triazolopyridazine hydrochloride.
-
-
Methanone Installation :
Overall Yield : 28–35% over four steps.
Analytical Characterization
Critical spectroscopic data for the final compound include:
-
1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, triazole-H), 7.98 (d, J = 5.6 Hz, 1H, pyridazine-H), 4.32–4.25 (m, 1H, piperidine-H), 3.62–3.55 (m, 4H, pyrrolidine-H), 2.95–2.88 (m, 2H, piperidine-H), 1.98–1.85 (m, 4H, piperidine-H).
-
19F NMR : δ -63.5 (s, CF3).
-
HRMS : [M+H]+ calcd. for C18H20F3N6O: 393.1604; found: 393.1601 .
Challenges and Optimization
-
Regioselectivity in Cyclization : Competing formation of triazolo[1,5-a]pyridazines is mitigated by using excess TFAA and controlled heating .
-
Pd-Catalyzed Coupling Efficiency : Admic2 catalyst systems (e.g., Pd(OAc)2 with DavePhos) improve yields in hindered aryl aminations .
-
Trifluoromethyl Stability : Late-stage introduction of CF3 via Sandmeyer-type reactions minimizes side reactions .
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry for the cyclization step (residence time: 30 min, 120°C) and fixed-bed hydrogenation for deprotection . Regulatory considerations mandate strict control of genotoxic impurities (e.g., 4-nitrophenol), necessitating aqueous workup and activated carbon filtration .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, chloroacetyl chloride, and various amines . Reaction conditions often involve controlled temperatures and the use of solvents such as N,N-dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with two structurally related triazolopyridazine derivatives: AZD5153 (a clinical-stage BET inhibitor) and a compound from featuring an octahydropyrrolo[3,4-c]pyrrol-2-yl linker.
Key Findings from Comparative Analysis
Substituent Effects on Activity: The trifluoromethyl (CF₃) group on the target compound is expected to improve metabolic stability and electron-withdrawing properties compared to the methoxy (OCH₃) group in AZD5153 and the methyl (CH₃) group in the compound. This could enhance binding affinity in hydrophobic pockets of target proteins . AZD5153’s methoxy group contributes to optimal BRD4 binding, as demonstrated by its nanomolar potency in cellular assays .
Linker Diversity: The piperidine linker in the target compound and AZD5153 allows for conformational flexibility, aiding in bivalent binding (as seen in AZD5153’s interaction with BET proteins) .
Terminal Group Impact: The pyrrolidin-1-yl methanone in the target compound may influence solubility and membrane permeability, whereas AZD5153’s dimethylpiperazinone group enhances aqueous solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
